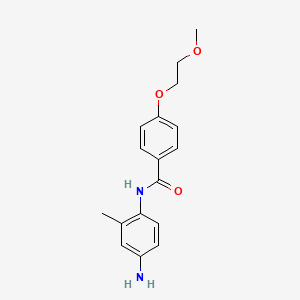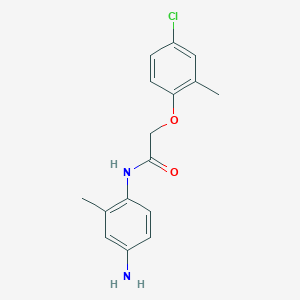
6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole
Übersicht
Beschreibung
“6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole” is a chemical compound with the molecular formula C14H19N3 and a molecular weight of 229.32 . It is a derivative of benzimidazole, a heterocyclic compound that is widely used in medicinal chemistry due to its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core with a piperidine substituent. The benzimidazole moiety is a five-membered heterocyclic ring that contains two nitrogen atoms . The piperidine substituent is a six-membered ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
A study by He et al. (2003) synthesized a series of 2-piperidin-4-yl-benzimidazoles, which includes compounds similar to 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole, demonstrating potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (He et al., 2003).
Anticancer Potential
Research by Tang et al. (2021) indicated that cyclic amine-containing benzimidazole carboxamide derivatives, similar in structure to this compound, exhibited strong anticancer properties against various human cancer cell lines. This could suggest the compound's relevance in cancer treatment research (Tang et al., 2021).
Antiviral Activities
Bessières et al. (2021) developed novel benzimidazole-piperidine hybrids as inhibitors of Ebola virus infection. This research indicates that compounds structurally similar to this compound could be explored for their potential in antiviral therapies, specifically targeting viral entry mechanisms (Bessières et al., 2021).
Antihypertensive Applications
Obase et al. (1983) studied the synthesis of (1‐substituted piperidin‐4‐yl)‐1H‐benzimidazoles, including structures akin to this compound, as potential antihypertensive agents. This suggests possible use in the management and treatment of hypertension (Obase et al., 1983).
Anti-Asthmatic and Anti-Diabetic Activities
Vinodkumar et al. (2008) synthesized a series of benzimidazole derivatives, including those structurally related to the compound , and screened them for anti-bacterial, anti-asthmatic, and anti-diabetic properties. This indicates potential applications in treating asthma and diabetes (Vinodkumar et al., 2008).
Zukünftige Richtungen
The future directions for “6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new drugs that overcome current challenges in drug therapy .
Eigenschaften
IUPAC Name |
4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-9-3-4-12-13(10(9)2)17-14(16-12)11-5-7-15-8-6-11/h3-4,11,15H,5-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBKABDXRDKLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C3CCNCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






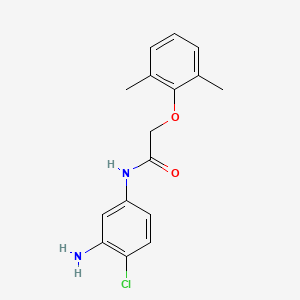
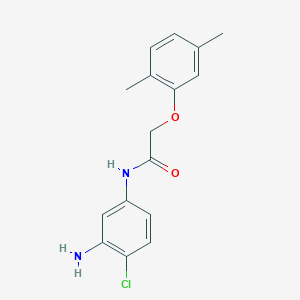
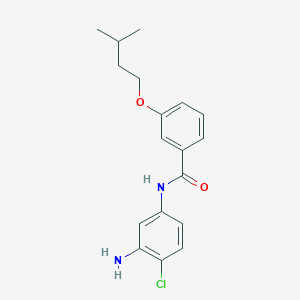




![N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385089.png)
